Home > Products > Screening Compounds P102273 > 3-benzamido-N-[2-(4-fluorophenyl)ethyl]benzamide
3-benzamido-N-[2-(4-fluorophenyl)ethyl]benzamide -

3-benzamido-N-[2-(4-fluorophenyl)ethyl]benzamide

Catalog Number: EVT-3670622
CAS Number:
Molecular Formula: C22H19FN2O2
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) []

Compound Description: FNA is a potent HDAC3 inhibitor with improved activity and selectivity compared to its parent compound (not explicitly named in the paper). In vitro assays showed it to be a potent inhibitor of class I HDAC isoforms (HDAC1, 2, and 3) and particularly effective against HDAC3 (IC50: 95.48 nM). FNA also demonstrated significant antiproliferative activity against solid tumor cells, inhibiting HepG2 cell growth with an IC50 value of 1.30 μM. In vivo xenograft models further confirmed its ability to inhibit tumor growth, achieving a tumor growth inhibition (TGI) of 48.89%. This antitumor activity stems from its promotion of apoptosis and G2/M phase cell cycle arrest. []

2. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) []

Compound Description: (S)-17b is a potent and selective class I HDAC inhibitor that acts as an oral anticancer drug candidate. It exhibits strong inhibitory activity against human class I HDAC isoforms in vitro and shows efficacy against the human myelodysplastic syndrome cell line (SKM-1). (S)-17b increases intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. Oral administration in SKM-1 xenograft models demonstrated excellent in vivo antitumor activity, with enhanced efficacy in mice possessing intact immune systems compared to those with thymus deficiencies. Furthermore, (S)-17b displayed a favorable pharmacokinetic profile in mice and rats, minimal interspecies metabolic differences in hepatocytes, and low hERG channel inhibition (IC50 of 34.6 μM). []

3. 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) []

Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential disease-modifying agent for neurological disorders, particularly multiple sclerosis (MS). It selectively inhibits the NLRP3 inflammasome, as evidenced by its dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages (IC50 of 8.45 ± 1.56 μM). This selectivity was further confirmed in mouse bone-marrow-derived macrophages and LPS-challenged mice. Mechanistically, JC-171 disrupts the NLRP3/ASC interaction induced by LPS/ATP. Importantly, in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, JC-171 treatment delayed disease progression and reduced severity in both prophylactic and therapeutic settings by blocking IL-1β production and pathogenic Th17 response. []

4. Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) [, ]

Compound Description: TAK-242 is a novel small-molecule inhibitor of cytokine production, specifically targeting TLR4 signaling. In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 effectively suppressed LPS-induced production of pro-inflammatory mediators such as NO, TNF-α, and IL-6 (IC50 values ranging from 1.1 to 11 nM). It also inhibited the production of these cytokines from LPS-stimulated human PBMCs with IC50 values ranging from 11 to 33 nM, demonstrating similar effects across human PBMCs, monocytes, and macrophages. Notably, TAK-242 inhibited LPS- and interferon-γ-induced mRNA expression of IL-6 and TNF-α in RAW264.7 cells. It also concentration-dependently suppressed LPS-induced mitogen-activated protein kinase phosphorylation without affecting LPS binding to cells. Importantly, TAK-242 exhibited selectivity for TLR4, suppressing cytokine production induced by TLR4 ligands but not by ligands for TLR2, TLR3, or TLR9. Additionally, it did not significantly affect IL-1β-induced IL-8 production from human PBMCs. []

Two efficient synthetic methods for preparing TAK-242 have been developed. The first method involves recrystallization of a diastereomeric mixture, while the second method utilizes an enantioselective hydrolysis step using Lipase PS-D, yielding TAK-242 with excellent enantioselectivity (>99% ee) and high yield (48%). []

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A, AR00451896) []

Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development for treating human cancers. Preclinical studies revealed low plasma clearance in mice and dogs (15.8 and 2.44 mL/min/kg, respectively), moderate clearance in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively), and a volume of distribution ranging from 2.1 to 9.0 L/kg. The terminal elimination half-life ranged from 1.67 h in rats to 16.3 h in dogs. Oral bioavailability varied across species (11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs). GNE-A exhibited high plasma protein binding (96.7-99.0% bound) and did not preferentially distribute into red blood cells (blood-to-plasma concentration ratios of 0.78-1.46). Transporter studies suggest it as a substrate for MDR1 and BCRP. Pharmacokinetic-pharmacodynamic modeling in MET-amplified EBC-1 human non-small cell lung carcinoma xenograft mice projected oral doses of 5.6 and 13 mg/kg/day for 50% and 90% tumor growth inhibition, respectively. []

Properties

Product Name

3-benzamido-N-[2-(4-fluorophenyl)ethyl]benzamide

IUPAC Name

3-benzamido-N-[2-(4-fluorophenyl)ethyl]benzamide

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C22H19FN2O2/c23-19-11-9-16(10-12-19)13-14-24-21(26)18-7-4-8-20(15-18)25-22(27)17-5-2-1-3-6-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27)

InChI Key

ODKGJTYDHWAYSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F

Solubility

6 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.